Brimonidine

Catalog No.
S522038
CAS No.
59803-98-4
M.F
C11H10BrN5
M. Wt
292.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Brimonidine

CAS Number

59803-98-4

Product Name

Brimonidine

IUPAC Name

5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine

Molecular Formula

C11H10BrN5

Molecular Weight

292.13 g/mol

InChI

InChI=1S/C11H10BrN5/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8/h1-4H,5-6H2,(H2,15,16,17)

InChI Key

XYLJNLCSTIOKRM-UHFFFAOYSA-N

SMILES

C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br

Solubility

34 mg/mL
1.54e-01 g/L
11.2 [ug/mL]

Synonyms

5-Bromo-6-(2-imidazolin-2-ylamino)quinoxaline D-tartrate, 5-bromo-6-(imidazolidinylideneamino)quinoxaline, 5-bromo-6-(imidazolin-2-ylamino)quinoxaline, AGN 190342, AGN-190342, AGN190342, Alphagan, Alphagan P, brimonidine, brimonidine Purite, brimonidine tartrate, brimonidine tartrate (1:1), brimonidine tartrate (1:1), (S-(R*,R*))-isomer, brimonidine tartrate, (R-(R*,R*))-isomer, bromoxidine, mirvaso, Ratio Brimonidine, ratio-Brimonidine, Sanrosa, UK 14,304, UK 14,304 18, UK 14,304-18, UK 14,30418, UK 14,308, UK 14304, UK 14308, UK-14,304-18, UK-14,308, UK-14304, UK14,30418, UK14,308, UK14304

Canonical SMILES

C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br

Description

The exact mass of the compound Brimonidine is 291.012 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 34 mg/ml1.54e-01 g/l11.2 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 318825. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinoxalines. It belongs to the ontological category of secondary amine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Other dermatological preparations -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Glaucoma:

  • Brimonidine is a well-established medication for lowering intraocular pressure (IOP) in glaucoma )]
  • It works by activating alpha-2 adrenergic receptors, which cause constriction of blood vessels in the eye, leading to a decrease in IOP Source: American Academy of Ophthalmology, [American Academy of Ophthalmology: ].

Rosacea:

  • More recent research has investigated brimonidine's topical application for rosacea, a chronic skin condition characterized by facial redness Source: The Journal of Clinical and Aesthetic Dermatology, [The Journal of Clinical and Aesthetic Dermatology: ].
  • Studies suggest brimonidine can be effective in reducing facial erythema associated with rosacea Source: The Journal of Clinical and Aesthetic Dermatology, [The Journal of Clinical and Aesthetic Dermatology: ].
  • The mechanism of action for brimonidine in rosacea is likely related to its vasoconstrictive properties, but the exact mechanisms are still being investigated Source: The Journal of Clinical and Aesthetic Dermatology, [The Journal of Clinical and Aesthetic Dermatology: ].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

0.6

Exact Mass

291.012

LogP

1.7

Appearance

Solid powder

Melting Point

207.5 °C
207.5°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

E6GNX3HHTE

Related CAS

70359-46-5 (tartrate[1:1])

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 4 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

**Opthalmic** Indicated for lowering intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension [label] as monotherapy or combination product with [brinzolamide]. **Topical** Indicated for the treatment of persistent (non-transient) facial erythema of rosacea in adults 18 years of age or older.[L6535]
FDA Label
Mirvaso is indicated for the symptomatic treatment of facial erythema of rosacea in adult patients.,
Treatment of conjunctival hyperaemia

Pharmacology

Brimonidine is a highly selective alpha-2 adrenergic receptor agonist that is 1000-fold more selective for the alpha2-adrenergic receptor than the alpha1-adrenergic receptor.[L6544] This characteristic gives the drug some therapeutic advantages, since it reduces the risk of systemic side effects, such as systemic hypotension, bradycardia, and sedation. In addition, there is a reduction in the risk for developing alpha-1 mediated ocular unwanted effects, such as conjunctival blanching, mydriasis, and eyelid retraction.[A179002] However, despite high alpha-2 receptor specificity, brimonidine may still produce alpha-1 adrenoceptor-mediated ocular effects, such as conjunctival vasoconstriction.[A178969] Brimonidine has a peak ocular hypotensive effect occurring at two hours post-dosing.[label] In a randomized, double-blind clinical study, ocular administration of 0.2% brimonidine in healthy volunteers resulted in a 23% reduction of mean intraocular pressure from baseline at 3 hours following administration.[A178951] In comparative studies consisting of patients with open-angle glaucoma or ocular hypertension, the ocular hypotensive effect of brimonidine was maintained during treatment periods of up to 1 year.[A178945] Brimonidine mediates vasoconstrictive effects and it was shown to exhibit anti-inflammatory properties in _ex vivo_ human skin model and _in vivo_ inflammation models.[A179041] In a clinial trials consisting of adults with moderate to severe facial erythema of rosacea, brimonidine was shown to improve the extent of redness at 3 hours after application, compared to placebo.[L6544] It was shown to be a potent vasoconstrictor of human subcutaneous vessels with a diameter of less than 200 µm. In _in vivo_ mouse inflammation models, brimonidine displayed anti-inflammatory properties by inhibiting edema.[A178978] In a randomized, double-blind study, brimonidine reduced erythema for the 12 hours of the study in a dose-dependent manner.[A178978] When adminsitered systemically, brimonidine was shown to cause cardiovascular effects by decreasing blood pressure, decreasing heart and respiratory rate, and prolonging the PR interval in the electrocardiogram. This is due to the targeting of adrenoceptors by the drug.[A178963,A178966] Although the clinical significance has not been established, there is evidence that brimonidine exhibits neuroprotective activity in experimental models of cerebral ischemia and optic nerve injury.[A178969] _In vitro_ studies show that brimonidine mediated protective effects on neuronal cells from kainate acid insult and on cultured retinal ganglion cells from glutamate-induced cytotoxicity, which is a possible mediator of secondary neuronal degeneration in human glaucoma. Neuroprotective actions of brimonidine were also demonstrated in rat models of acute retinal ischemia and chronic IOP elevation. It has been proposed that brimonidine may exert neuroprotective effects on the retina and optic nerve by enhancing intrinsic retinal ganglion cell survival mechanisms and/or induction of neuronal survival factors, such as bFGF.[A178951] However, further investigations are needed to conclude on these possible therapeutic benefits of the drug.
Brimonidine is an imidazole derivative and a selective alpha-2 adrenergic receptor agonist. Upon ocular administration, brimonidine acts on the blood vessels causing them to constrict which leads to a decrease in the production of aqueous humor. Brimonidine also enhances the uveoscleral outflow of aqueous humor. This reduces intraocular pressure.

MeSH Pharmacological Classification

Adrenergic alpha-2 Receptor Agonists

ATC Code

D11AX21
D - Dermatologicals
D11 - Other dermatological preparations
D11A - Other dermatological preparations
D11AX - Other dermatologicals
D11AX21 - Brimonidine
S - Sensory organs
S01 - Ophthalmologicals
S01E - Antiglaucoma preparations and miotics
S01EA - Sympathomimetics in glaucoma therapy
S01EA05 - Brimonidine

Mechanism of Action

In the eye, alpha-1 adrenoceptors play a role in vasoconstriction, mydriasis, eyelid retraction, and elevation of intraocular pressure (IOP) whereas alpha-2 adrenoceptors are responsible for IOP reduction via a complex Gi-coupled signaling cascade pathway. Activation of alpha-2 receptors leads to inhibition of adenylyl cyclase and reduction of cyclic AMP levels. As a result, there is a decrease in norpinephrine (NE) release at the synaptic junction, NE-induced stimulation of beta-2 adrenoceptors, and production of aqueous humor by the ciliary epithelium.[A178969] An elevated IOP is the most significant risk factor for developing glaucomatous optic neuropathy, which is associated with progressive visual field loss and functional disability if left untreated.[A179002] Regardless of the etiology of the disease, the aim of current therapies for glaucoma is to reduce IOP, as reduction of IOP significantly reduces the risk of progression of vision loss even when IOP is already within the normal range.[A36674] When administered ophthalmically, brimonidine is rapidly absorbed into the eye, acts as an agonist at ocular alpha-2 adrenoceptors and lowers IOP via a dual mechanism of action.[A178981] It is proposed that initial dosing of the drug causes a reduction in aqueous humour production and chronic dosing leads to an increase in uveoscleral outflow.[A179002] Brimonidine does not affect episcleral venous pressure.[A178969] By reducing IOP, brimonidine aims to reduce the likelihood of glaucomatous visual field loss in ocular hypertension, and slow the progression of visual field defect in established open-angle glaucoma.[A178951] When applied topically on skin, brimonidine reduces erythema through direct vasocontriction of small arteries and veins.[A178978] As brimonidine mediates a potent peripheral vasoconstrictive activity by selectively working on the alpha-2 adrenoceptors, the use of brimonidine is thought to be efficacious for the treatment of facial erythema of rosacea, which is thought to arise from vasomotor instability and abnormal vasodilation of the superficial cutaneous vasculature of the face.[A178984]

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRA2 [HSA:150 151 152] [KO:K04138 K04139 K04140]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

59803-98-4

Wikipedia

Brimonidine

Biological Half Life

Following ocular administration of 0.2% brimonidine solution, the systemic half-life was approximately 3 hours.

Use Classification

Human drugs -> Mirvaso -> EMA Drug Category
Other dermatological preparations -> Human pharmacotherapeutic group
Human Drugs -> EU pediatric investigation plans
Pharmaceuticals

Dates

Modify: 2023-08-15
Adkins JC, Balfour JA: Brimonidine. A review of its pharmacological properties and clinical potential in the management of open-angle glaucoma and ocular hypertension. Drugs Aging. 1998 Mar;12(3):225-41. doi: 10.2165/00002512-199812030-00005. [PMID:9534022]
Cantor LB, Burke J: Brimonidine. Expert Opin Investig Drugs. 1997 Aug;6(8):1063-83. doi: 10.1517/13543784.6.8.1063 . [PMID:15989664]
Cantor LB: The evolving pharmacotherapeutic profile of brimonidine, an alpha 2-adrenergic agonist, after four years of continuous use. Expert Opin Pharmacother. 2000 May;1(4):815-34. doi: 10.1517/14656566.1.4.815 . [PMID:11249518]
Stewart WC, Stewart JA, Jackson AL: Cardiovascular effects of timolol maleate, brimonidine or brimonidine/timolol maleate in concomitant therapy. Acta Ophthalmol Scand. 2002 Jun;80(3):277-81. [PMID:12059866]
Suwanwipat S, Buranakarl C, Chaiyabutr N: Effects of brimonidine ingestion on cardiovascular responses and renal function in conscious dogs. Vet Res Commun. 2007 Apr;31(3):323-34. doi: 10.1007/s11259-006-3414-1. Epub 2006 Dec 28. [PMID:17195055]
Greenfield DS, Liebmann JM, Ritch R: Brimonidine: a new alpha2-adrenoreceptor agonist for glaucoma treatment. J Glaucoma. 1997 Aug;6(4):250-8. [PMID:9264305]
Cantor LB: Brimonidine in the treatment of glaucoma and ocular hypertension. Ther Clin Risk Manag. 2006 Dec;2(4):337-46. [PMID:18360646]
Jackson JM, Knuckles M, Minni JP, Johnson SM, Belasco KT: The role of brimonidine tartrate gel in the treatment of rosacea. Clin Cosmet Investig Dermatol. 2015 Oct 23;8:529-38. doi: 10.2147/CCID.S58920. eCollection 2015. [PMID:26566370]
Toris CB, Gleason ML, Camras CB, Yablonski ME: Effects of brimonidine on aqueous humor dynamics in human eyes. Arch Ophthalmol. 1995 Dec;113(12):1514-7. [PMID:7487618]
Benkali K, Leoni M, Rony F, Bouer R, Fernando A, Graeber M, Wagner N: Comparative pharmacokinetics and bioavailability of brimonidine following ocular and dermal administration of brimonidine tartrate ophthalmic solution and gel in patients with moderate-to-severe facial erythema associated with rosacea. Br J Dermatol. 2014 Jul;171(1):162-9. doi: 10.1111/bjd.12881. Epub 2014 Jul 16. [PMID:24506775]
Galanopoulos A, Goldberg I: Clinical efficacy and neuroprotective effects of brimonidine in the management of glaucoma and ocular hypertension. Clin Ophthalmol. 2009;3:117-22. Epub 2009 Jun 2. [PMID:19668554]
Piwnica D, Pathak A, Schafer G, Docherty JR: In Vitro Safety Pharmacology Profiling of Topical alpha-Adrenergic Agonist Treatments for Erythema of Rosacea. Drugs R D. 2018 Mar;18(1):87-90. doi: 10.1007/s40268-018-0227-y. [PMID:29374829]
MIRVASO (brimonidine) topical gel - FDA Label
Brimonidine (brimonidine tartrate) ophthalmic solution - Product Monograph
Mirvaso (brimonidine) topical gel - EU Summary of Product Characteristics
ALPHAGAN® (brimonidine tartrate ophthalmic solution) 0.2% - FDA Label
FDA Approved Drug Products: COMBIGAN (brimonidine tartrate/timolol maleate) ophthalmic solution
FDA Approved Drug Products: SIMBRINZA (brinzolamide and brimonidine tartrate) suspension
Compounds from Vilardaga et al. Molecular basis of inverse agonism in a G protein coupled-receptor. Nature Chem. Biol. 1, 25-28 (2005).

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